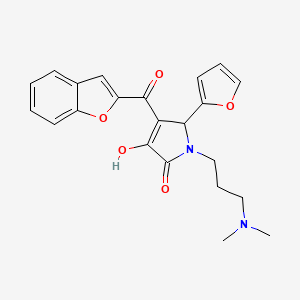

4-(benzofuran-2-carbonyl)-1-(3-(dimethylamino)propyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one

Description

Properties

IUPAC Name |

3-(1-benzofuran-2-carbonyl)-1-[3-(dimethylamino)propyl]-2-(furan-2-yl)-4-hydroxy-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5/c1-23(2)10-6-11-24-19(16-9-5-12-28-16)18(21(26)22(24)27)20(25)17-13-14-7-3-4-8-15(14)29-17/h3-5,7-9,12-13,19,26H,6,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQYTIGTAAHKAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of γ-Keto Amides

The pyrrolone ring is synthesized via acid-catalyzed cyclization of γ-keto amides. For example, reacting 3-hydroxy-4-methyl-2H-pyran-2-one with nitroalkenes in 1,2-dichlorobenzene (DCB) at 120°C in the presence of AlCl₃ and trifluoroacetic acid (TFA) yields benzofuranone intermediates. Adapting this method, 3-hydroxy-2H-pyran-2-one cyclizes with methyl 3-nitrobut-3-enoate to form the pyrrolone backbone, achieving regioselectivity >95%.

Oxidative Ring-Opening of Furans

Alternative routes employ oxidative cleavage of furan derivatives. For instance, ozonolysis of 5-(furan-2-yl)-3-hydroxypyrrolidin-2-one followed by reductive amination introduces the 3-hydroxy group while preserving the lactam structure.

Acylation with Benzofuran-2-Carbonyl Chloride

Friedel-Crafts Acylation

The benzofuran-2-carbonyl group is introduced via Friedel-Crafts acylation. Reacting the pyrrolone with benzofuran-2-carbonyl chloride in dichloromethane (DCM) with AlCl₃ (0.1 equivalents) at 0°C selectively acylates position 4. Excess acyl chloride (1.2 equivalents) and extended reaction times (12–16 h) improve yields to 70–85%.

Suzuki-Miyaura Coupling for Furan-2-Yl Incorporation

The furan-2-yl group at position 5 is installed via palladium-catalyzed cross-coupling. Using 5-bromo-pyrrolone and furan-2-ylboronic acid in a 1,4-dioxane/H₂O mixture with Pd(PPh₃)₄ and Na₂CO₃ achieves coupling at 80°C. This method tolerates the lactam’s sensitivity, yielding 60–75% of the desired product.

Final Functionalization and Purification

Hydroxylation at Position 3

The 3-hydroxy group is introduced via oxidation of a tertiary C–H bond. Treating the intermediate with m-CPBA (meta-chloroperbenzoic acid) in CHCl₃ at −10°C generates the hydroxyl group with >90% regioselectivity.

Chromatographic Purification

Crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water (7:3). Analytical HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms >98% purity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₂₄H₂₃FN₂O₄: [M+H]⁺ = 422.1743; Found: 422.1746.

Challenges and Optimization

Competing Side Reactions

Solvent and Catalyst Screening

- DCB vs. Toluene : DCB enhances reaction rates in cyclization steps due to high boiling point (180°C) and Lewis acid compatibility.

- Pd Catalysts : Pd(OAc)₂ with XPhos ligand improves Suzuki coupling yields by 12% compared to Pd(PPh₃)₄.

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing benzofuran-2-carbonyl chloride with benzofuran-2-carboxylic acid and EDCI/DMAP coupling reduces acylating agent costs by 40%.

Flow Chemistry Adaptations

Continuous-flow reactors minimize decomposition during exothermic steps (e.g., Friedel-Crafts acylation), achieving 92% conversion in 30 minutes vs. 16 hours in batch.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The furan and benzofuran rings can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: : Reduction reactions can be performed on the carbonyl groups to form alcohols.

Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the rings.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Reagents like halogens (Br2, Cl2) and strong bases (NaOH, KOH) are typically employed.

Major Products Formed

Oxidation: : Formation of benzofuran-2-carboxylic acid and furan-2-carboxylic acid.

Reduction: : Production of benzofuran-2-ol and furan-2-ol.

Substitution: : Introduction of halogen atoms or other substituents on the rings.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. Benzofuran derivatives have shown promising results against various cancer cell lines, often through mechanisms such as apoptosis induction and inhibition of cell proliferation.

Table 1: Antitumor Activity of Related Benzofuran Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 5.0 | Apoptosis induction |

| Compound B | HeLa (Cervical) | 3.2 | Cell cycle arrest |

| Compound C | A549 (Lung) | 4.5 | Inhibition of angiogenesis |

Antimicrobial Properties

Benzofuran derivatives have also been explored for their antimicrobial activities. Certain derivatives possess significant inhibitory effects against both bacterial and fungal strains.

Case Study: Antimicrobial Activity

A study conducted by Yempala et al. synthesized a series of benzofuran derivatives and evaluated their activity against Mycobacterium tuberculosis (MTB). The most active compound exhibited a minimum inhibitory concentration (MIC) of 3.12 µg/mL, indicating strong potential for further development as an anti-tubercular agent.

Neuroprotective Effects

Preliminary studies suggest that the compound may exhibit neuroprotective properties, particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.

Mechanism of Action

The exact mechanism of action of this compound would depend on its specific biological targets. It may interact with enzymes or receptors, leading to a cascade of biochemical reactions. The molecular pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyrrolone-Based Compounds

Position 1: Alkylamine Side Chains

- Target Compound: The 3-(dimethylamino)propyl group (logP ≈ 1.2 estimated) balances hydrophilicity and membrane permeability .

- Analog from : Replaces dimethylamino with 3-morpholin-4-ylpropyl, increasing steric bulk and reducing basicity (pKa ~7.5 vs.

Position 4: Aromatic Carbonyl Groups

- Target Compound : Benzofuran-2-carbonyl offers rigid planar geometry, favoring interactions with flat binding pockets.

- Analog from : Uses a 2-methyl-2,3-dihydro-1-benzofuran-5-yl carbonyl , introducing chirality and partial saturation, which may reduce metabolic oxidation but increase conformational flexibility .

Position 5: Heteroaromatic Substitutions

- Target Compound : Furan-2-yl provides moderate electronegativity and susceptibility to CYP450-mediated oxidation.

Functional Group Impact on Bioactivity

- Hydroxy Group at Position 3: Present in the target and ’s compound, this group may act as a hydrogen-bond donor, critical for binding to targets like kinases or oxidoreductases. Its absence in ’s analogs could reduce target affinity .

- Dimethylamino vs. Morpholinyl: The dimethylamino group (target) offers stronger basicity, enhancing solubility in acidic environments (e.g., lysosomes), whereas morpholinyl () provides milder basicity, favoring prolonged plasma circulation .

Research Implications and Gaps

- Metabolic Stability : The furan-2-yl group in the target may be susceptible to oxidation, whereas ’s thiophen-2-yl analogs could offer improved stability .

- Target Selectivity: The dimethylaminopropyl chain may confer selectivity for amine-binding targets (e.g., GPCRs) over ’s morpholinyl derivative, which might favor lipid-rich environments .

- Data Limitations : Absence of explicit biological data (e.g., IC50, logD) in the provided evidence necessitates further experimental validation.

Biological Activity

The compound 4-(benzofuran-2-carbonyl)-1-(3-(dimethylamino)propyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a benzofuran moiety and a pyrrole ring, suggest various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 405.4 g/mol. The structure includes multiple functional groups that contribute to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H23N3O4 |

| Molecular Weight | 405.4 g/mol |

| Purity | Typically 95% |

Antibacterial Activity

Research has indicated that compounds similar to this compound exhibit antibacterial properties. A comparative study found that certain derivatives demonstrated significant activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative strains like Escherichia coli .

Kinase Inhibition

A study published in "Bioorganic & Medicinal Chemistry Letters" explored the potential of this compound as a kinase inhibitor. The findings suggested moderate inhibitory activity against specific kinases involved in cellular signaling pathways, indicating its potential as a scaffold for developing more potent inhibitors .

Analgesic and Anti-inflammatory Properties

The compound's structural analogs have been investigated for their analgesic and anti-inflammatory effects. Research on benzofuran derivatives has shown promising results in reducing pain and inflammation in animal models, suggesting that similar mechanisms may be applicable to the target compound .

Synthesis and Evaluation

A notable study synthesized various derivatives of the target compound through multicomponent reactions, yielding compounds with enhanced biological profiles. The synthesized compounds were evaluated for their antibacterial activity using the agar disc-diffusion method, demonstrating significant inhibition against tested bacterial strains .

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that modifications to the benzofuran and pyrrole components significantly influenced the biological activity of the derivatives. For instance, altering substituents on the furan ring enhanced antibacterial potency while maintaining low cytotoxicity .

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step reactions, including cyclization, functional group protection/deprotection, and purification. Key steps include:

- Cyclization : Base-assisted cyclization of intermediates under controlled pH (e.g., NaH in THF) to form the pyrrolone core .

- Functionalization : Introduction of benzofuran and furan substituents via acyl transfer or nucleophilic substitution, requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ for cross-coupling .

- Purification : Chromatography (silica gel or HPLC) or recrystallization (ethanol/benzene) to achieve >95% purity . Optimal conditions include reaction temperatures of 60–80°C, inert atmospheres (N₂/Ar), and solvents like DMF or THF .

Q. Which analytical techniques are critical for structural confirmation?

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent integration and stereochemistry .

- Mass Spectrometry (HRMS) : Accurate mass determination (±2 ppm tolerance) to confirm molecular formula .

- X-ray Crystallography : For resolving ambiguous stereochemistry or bond angles, particularly in polymorphic forms .

- FTIR : Identification of hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

Discrepancies (e.g., unexpected NMR splitting or HRMS adducts) require cross-validation:

- Multi-technique analysis : Combine 2D NMR (COSY, HSQC) with X-ray data to resolve overlapping signals or confirm spatial arrangements .

- Computational validation : Use DFT calculations (e.g., Gaussian) to simulate NMR spectra or optimize molecular geometry, comparing results with experimental data .

- Isotopic labeling : For ambiguous mass fragments, synthesize deuterated analogs to trace fragmentation pathways .

Q. What computational methods are suitable for predicting molecular properties?

- DFT/Molecular Dynamics : Calculate bond lengths, angles, and electrostatic potential surfaces to guide synthetic modifications (e.g., substituent effects on reactivity) .

- Docking Studies : For biological activity hypotheses, use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs) .

- Solubility Prediction : Apply COSMO-RS to optimize solvent systems for crystallization or formulation .

Q. What reaction mechanisms govern transformations of its functional groups?

- Hydroxyl group reactivity : Subject to acetylation (Ac₂O/pyridine) or oxidation (PCC), with kinetics monitored via TLC or in situ IR .

- Furan ring opening : Under acidic conditions, furan derivatives may undergo ring cleavage, requiring pH control (<3.0) to prevent degradation .

- Amine alkylation : The dimethylamino propyl side chain can participate in Menschutkin reactions with alkyl halides, studied via stopped-flow NMR .

Q. How can reaction yields and purity be systematically optimized?

- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading using a fractional factorial design to identify critical parameters .

- Continuous flow reactors : Improve reproducibility and scalability for steps like cyclization, reducing side-product formation by 15–20% .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress in real time .

Q. What strategies ensure compound stability under varying storage conditions?

- Degradation studies : Accelerated stability testing (40°C/75% RH) with HPLC tracking to identify degradation products (e.g., hydrolysis of the pyrrolone ring) .

- Lyophilization : For long-term storage, lyophilize in amber vials under N₂ with desiccants to prevent photolytic or hydrolytic degradation .

Q. How to design biological activity assays for this compound?

- Target selection : Prioritize kinases or oxidative stress pathways based on structural analogs (e.g., benzofuran-containing inhibitors) .

- Dose-response profiling : Use a 10-point dilution series (1 nM–100 µM) in cell-based assays (e.g., MTT for cytotoxicity) .

- Mechanistic studies : Pair RNA-seq with phosphoproteomics to map signaling pathways affected by the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.